Product packaging for alpha-Cubebin(Cat. No.:CAS No. 112458-74-9)

alpha-Cubebin

Cat. No.: B12746132
CAS No.: 112458-74-9
M. Wt: 356.4 g/mol
InChI Key: DIYWRNLYKJKHAM-BXTJHSDWSA-N
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Description

alpha-Cubebin is a natural product found in Lychnophora ericoides, Piper cubeba, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O6 B12746132 alpha-Cubebin CAS No. 112458-74-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112458-74-9

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(2R,3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol

InChI

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20+/m0/s1

InChI Key

DIYWRNLYKJKHAM-BXTJHSDWSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

An Overview of Lignans As Bioactive Compounds

Lignans (B1203133) are a large and diverse group of polyphenolic compounds widely distributed throughout the plant kingdom. nih.gov They are synthesized from the oxidative coupling of two phenylpropanoid units and are found in various parts of plants, including seeds, roots, and fruits. researchgate.net Flaxseed and sesame seeds are particularly rich sources of lignans, containing concentrations 75 to 800 times higher than those found in cereals, legumes, fruits, and vegetables. mdpi.com

These natural products exhibit a broad spectrum of biological activities, making them a subject of intense scientific investigation. Their beneficial properties are largely attributed to their antioxidant, anti-inflammatory, and anticancer effects. mdpi.comencyclopedia.pub As potent antioxidants, lignans act as "scavengers" of free radicals, which are implicated in the development of numerous chronic diseases, including cancer, diabetes, and cardiovascular conditions. mdpi.com

Furthermore, some lignans possess phytoestrogenic properties due to their structural similarity to mammalian estrogens. mdpi.com This allows them to modulate estrogenic activity, which can be beneficial in the context of hormone-dependent cancers and menopausal symptoms. mdpi.comnih.gov The diverse biological activities of lignans have positioned them as important compounds in the fields of nutrition, medicine, and drug discovery.

Origin, Isolation, and Isomeric Forms of Cubebin

Distinction Between Alpha-Cubebin and Beta-Cubebin

This compound and beta-cubebin are epimers, which are diastereoisomers that differ in the configuration at only one stereogenic center. scielo.brresearchgate.net In the case of cubebin (B1669318), this difference lies at the C-9 position. phytolab.com Specifically, this compound is identified as (8R,8'R,9R)-cubebin, while beta-cubebin (often simply referred to as cubebin) is (8R,8'R,9S)-cubebin. phytolab.com These two epimers are often found together as a mixture and can be challenging to separate using standard HPLC methods. scielo.brphytolab.com The distinction between these two forms is crucial as their stereochemistry can influence their biological activity.

Table 1: Stereoisomers of Cubebin

Isomer Systematic Name CAS Number
This compound (8R,8'R,9R)-cubebin 112458-74-9 phytolab.com

Diastereoisomeric Forms (Lactol Monomer and Dimers)

Cubebin is a lactol, meaning its structure contains a cyclic hemiacetal. nih.gov This lactol can exist as a monomer or can form dimers. biocrick.comresearchgate.netnih.gov The monomeric form of cubebin exists as a mixture of diastereomers due to the stereochemistry at the C-9 position, as seen with alpha- and beta-cubebin. phytolab.com

Furthermore, cubebin can undergo dimerization to form more complex structures. These dimers are formed through the linkage of two cubebin monomers. The formation of these dimers introduces additional stereochemical complexity, resulting in various diastereomeric forms. researchgate.net The structural characterization of these dimers has been a subject of research, leading to the identification and, in some cases, the correction of previously proposed structures. researchgate.netnih.gov

Total Synthesis Approaches to Cubebin and its Analogues

The total synthesis of this compound often involves the initial synthesis of its corresponding lactone, hinokinin (B1212730), which is then selectively reduced to the target lactol (hemiacetal) structure of this compound. rsc.orgnih.gov This strategic decision is made because the γ-butyrolactone core of hinokinin is generally more stable than the hemiacetal of this compound. Key challenges in these syntheses include the stereocontrolled formation of the two adjacent chiral centers on the butyrolactone ring and the construction of the lactone ring itself.

Grignard reactions are a fundamental tool for carbon-carbon bond formation and have been employed in various strategies toward dibenzylbutyrolactone lignans (B1203133). These reactions introduce one of the benzyl (B1604629) moieties or other necessary carbon fragments to build the core structure.

One notable approach involves the conjugate addition of a benzyl Grignard reagent to a chiral β-toluenesulfinyl butenolide, which serves as a key step in establishing the stereochemistry of the lignan (B3055560) backbone. core.ac.uk Another strategy utilizes the 1,2-addition of a Grignard reagent, such as 3,4-methylenedioxymagnesium bromide, to a chiral 2,5-dihydro-4-furancarboxaldehyde derivative. lu.se Subsequent oxidation of the resulting secondary alcohol yields a ketone, which is a versatile intermediate for further transformations, including the conjugate addition of another benzyl group to complete the dibenzylbutyrolactone skeleton. lu.se In the synthesis of related furan (B31954) lignans, Grignard addition to vinylbenzyl alcohol has also been reported as a viable method for constructing the necessary framework. chim.it

Table 1: Application of Grignard Reagents in Lignan Synthesis

Synthetic Strategy Grignard Reagent Example Substrate Type Key Transformation Reference
Conjugate Addition Benzyl Grignard Reagent Chiral β-toluenesulfinyl butenolide Asymmetric formation of a monobenzyl-substituted butyrolactone core.ac.uk
1,2-Addition 3,4-Methylenedioxymagnesium bromide Chiral 2,5-dihydro-4-furancarboxaldehyde Formation of a secondary alcohol, precursor to a ketone intermediate lu.se
Tandem Cyclization Not specified Vinylbenzyl alcohol Formation of furan lignan skeleton chim.it

Control of stereochemistry during reduction steps is critical for the successful synthesis of this compound and its analogues. Diastereoselective reductions are employed at two key stages: establishing the stereocenters of the acyclic precursor before lactonization and the final conversion of the hinokinin lactone to the this compound lactol.

For the synthesis of the acyclic precursors containing β-hydroxy ketone motifs, directed reductions are often used to set the relative stereochemistry of the resulting diols. Methodologies like the Narasaka-Prasad and Evans-Saksena reductions are powerful tools for this purpose. wikipedia.orgwikipedia.org The Narasaka-Prasad reduction typically employs a boron chelating agent with an external hydride source (e.g., NaBH₄) to produce syn-diols, while the Evans-Saksena reduction uses a triacetoxyborohydride (B8407120) reagent to achieve an intramolecular hydride delivery, yielding anti-diols. wikipedia.orgwikipedia.orgnih.gov

The final and defining step in many total syntheses of this compound is the diastereoselective reduction of the lactone carbonyl in (-)-hinokinin. This transformation must selectively produce the hemiacetal (lactol) without over-reduction to the corresponding diol. Reagents such as Diisobutylaluminum hydride (DIBAL-H) at low temperatures or sodium aluminium hydride have proven effective for this conversion, yielding (-)-cubebin from (-)-hinokinin in high yield. rsc.orgnih.gov

Table 2: Key Diastereoselective Reduction Steps in Cubebin Synthesis

Reaction Stage Substrate Reagent Product Key Outcome Reference
Precursor Synthesis β-Hydroxy ketone BBu₂OMe, NaBH₄ syn-1,3-Diol Stereocontrol of acyclic chain wikipedia.org
Precursor Synthesis β-Hydroxy ketone Me₄NHB(OAc)₃ anti-1,3-Diol Stereocontrol of acyclic chain wikipedia.org
Final Step (-)-Hinokinin (Lactone) DIBAL-H (-)-Cubebin (Lactol) Selective reduction to hemiacetal nih.gov
Final Step (-)-Hinokinin (Lactone) Sodium aluminium hydride (-)-Cubebin (Lactol) Selective reduction to hemiacetal rsc.org

The construction of the central γ-butyrolactone ring is a pivotal part of synthesizing cubebin analogues like hinokinin. The challenge lies in forming the five-membered ring while controlling the stereochemistry of the two benzyl substituents at the α and β positions.

A classic approach involves the Stobbe condensation of an aromatic aldehyde with a succinic acid ester to generate a substituted succinic acid derivative. rsc.org This intermediate then undergoes a series of transformations, including reduction and cyclization, to form the lactone ring. rsc.org

More contemporary methods offer advanced stereocontrol. One such strategy involves an asymmetric Michael addition between a cinnamic acid derivative and a nitroalkene, catalyzed by an organocatalyst. nih.gov The resulting δ-nitro alcohol intermediate is then cyclized to form a lactone oxime carbonate, which can be converted to (-)-hinokinin. nih.gov This method allows for precise control over the stereochemistry of the final product. Halolactonization, the halogen-initiated cyclization of unsaturated carboxylic acids, represents another versatile strategy for the stereoselective synthesis of lactones, which can serve as key intermediates. cwu.edu

Semisynthetic Preparation of this compound Derivatives

Given the relative abundance of (-)-cubebin from natural sources such as the seeds of Piper cubeba, semisynthesis is an attractive and practical route for producing a variety of related lignans. scielo.brnih.gov This approach uses the natural product as a chiral starting material, circumventing the need for complex total synthesis and allowing for the exploration of structure-activity relationships. nih.govsci-hub.se

Hinokinin, a dibenzylbutyrolactone lignan with significant biological activity, can be readily prepared by the oxidation of the lactol (hemiacetal) hydroxyl group of this compound. academicjournals.orgbiocrick.com This transformation converts the hemiacetal into the more stable lactone.

Chemical oxidation can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC). scielo.br More recently, biotechnological methods have been developed as a "green chemistry" alternative. The biotransformation of (-)-cubebin using filamentous fungi, such as Aspergillus niger, Aspergillus terreus, and the marine-derived Absidia coerulea, has been shown to be an efficient process for producing (-)-hinokinin and other derivatives like (-)-parabenzlactone. sci-hub.sebiocrick.comresearchgate.net These microbial transformations often proceed under mild conditions without the need for toxic reagents or solvents. sci-hub.se

Table 3: Fungal Biotransformation of (-)-Cubebin to (-)-Hinokinin

Fungal Species Substrate Amount Product Yield Duration Reference
Aspergillus niger 1 g 143.8 mg 14 days sci-hub.se
Aspergillus terreus 1 g 109.6 mg Not specified sci-hub.se
Absidia coerulea 3A9 Not specified Optimized via Plackett-Burman design Not specified researchgate.net

The chemical structure of this compound provides multiple sites for modification, allowing for the creation of a diverse library of semisynthetic derivatives. google.com The hydroxyl group of cubebin and the aromatic rings of both cubebin and its oxidized form, hinokinin, are common targets for chemical alteration.

These modifications are typically straightforward, high-yielding reactions. For example, the hydroxyl group of (-)-cubebin can be acetylated using acetic anhydride, methylated with methyl iodide, or converted to an amine derivative using dimethylethylamine chloride. scielo.bracademicjournals.org Furthermore, the aromatic rings of hinokinin can be nitrated using nitric acid to produce (-)-6,6'-dinitrohinokinin, which can subsequently be reduced to form (-)-6,6'-diaminohinokinin. researchgate.net These derivatives have been synthesized to investigate how structural changes impact biological activity. academicjournals.orgresearchgate.net

Table 4: Semisynthetic Derivatives of this compound and Hinokinin

Starting Material Reagent(s) Derivative Name Reference
(-)-Cubebin Acetic anhydride, pyridine (-)-O-Acetylcubebin scielo.br
(-)-Cubebin Methyl iodide, NaH (-)-O-Methylcubebin scielo.br
(-)-Cubebin Benzyl bromide, NaH (-)-O-Benzylcubebin scielo.br
(-)-Cubebin Dimethylethylamine chloride, NaOEt (-)-O-(N,N-dimethylamino-ethyl)-cubebin scielo.br
(-)-Hinokinin Nitric acid (HNO₃) (-)-6,6'-Dinitrohinokinin scielo.brresearchgate.net
(-)-6,6'-Dinitrohinokinin Not specified (Reduction) (-)-6,6'-Diaminohinokinin researchgate.net

Introduction of Lactone and Amide Functionalities

The transformation of this compound's native lactol functional group into lactone and amide moieties represents a critical strategy in the exploration of its chemical space and biological activity. These modifications are pivotal for developing analogues with potentially enhanced therapeutic properties.

The synthesis of lactone derivatives from this compound, a hemiacetal, typically involves oxidation. A prominent example is the conversion of (-)-cubebin to the dibenzylbutyrolactone lignan, (-)-hinokinin. rsc.orgresearchgate.net One synthetic pathway involves the oxidation of the diol corresponding to cubebin with manganese dioxide to produce hibalactone. rsc.org This intermediate can then be hydrogenated to form isohinokinin, which is subsequently epimerized to yield (-)-hinokinin. rsc.org Conversely, the selective reduction of the lactone in (-)-hinokinin using reagents like sodium aluminium hydride can produce (-)-cubebin. rsc.org These transformations highlight the accessible chemical relationship between the hemiacetal and lactone forms.

The introduction of amide functionalities into the cubebin scaffold has also been explored to generate novel derivatives. While direct synthesis from this compound is less commonly detailed, general organic synthesis principles apply. This can be conceptualized through the hydrolysis of the lactone ring in a derivative like hinokinin to form a hydroxy carboxylic acid. This acid can then be activated and coupled with various primary or secondary amines to yield a diverse library of amide derivatives. Research indicates that cubebin derivatives featuring amide groups have been synthesized and exhibit significant anticancer activity, underscoring the value of this derivatization strategy. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. drugdesign.orgslideshare.net For this compound and its analogues, these studies have been instrumental in identifying the key structural motifs responsible for their therapeutic effects and in guiding the design of more potent and selective compounds. researchgate.netgoogle.com

Impact of Aromatic Ring Substituents on Biological Activity

Modifying the substituents on the two aromatic rings of the cubebin framework has been shown to have a profound impact on biological activity. A key example is the derivatization of (-)-hinokinin, the lactone analogue of (-)-cubebin.

The introduction of nitro groups onto the aromatic rings is a significant modification. The nitration of (-)-hinokinin yields (-)-6,6'-dinitrohinokinin. researchgate.net Subsequent catalytic reduction of the nitro groups furnishes (-)-6,6'-diaminohinokinin. researchgate.net Comparative studies of these derivatives have revealed clear structure-activity relationships, particularly concerning their anti-inflammatory and analgesic effects.

In a rat paw edema assay, a model for anti-inflammatory activity, the substitution pattern dramatically influenced efficacy. At a dose of 30 mg/kg, the parent compound (-)-cubebin inhibited edema by 53%, while its lactone derivative (-)-hinokinin showed slightly improved activity with 63% inhibition. The nitrated analogue, (-)-6,6'-dinitrohinokinin, had comparable activity to cubebin at 54% inhibition. Notably, the amino-substituted derivative, (-)-6,6'-diaminohinokinin, demonstrated a markedly superior anti-inflammatory effect, with 82% inhibition of edema formation. researchgate.net

Similarly, in an analgesic test measuring the inhibition of acetic acid-induced writhing in mice, the functionalization of the aromatic rings proved significant. (-)-Hinokinin and its diamino derivative, (-)-6,6'-diaminohinokinin, were potent analgesics, producing inhibition levels of 97% and 92%, respectively. The dinitro derivative showed a lower, yet still substantial, effect at 75% inhibition. researchgate.net

Table 1: Effect of Aromatic Ring Substitution on Biological Activity of Cubebin Analogues

CompoundEdema Inhibition (30 mg/kg) researchgate.netWrithing Inhibition researchgate.net
(-)-Cubebin53%-
(-)-Hinokinin63%97%
(-)-6,6'-Dinitrohinokinin54%75%
(-)-6,6'-Diaminohinokinin82%92%

Correlation of Structural Features with Therapeutic Potential

The collective body of research on this compound and its analogues allows for the correlation of specific structural features with various therapeutic potentials, including anticancer, anti-inflammatory, and antiparasitic activities.

The core structure of the lignan itself is crucial. This compound, a dibenzylbutyrolactone lignan, demonstrates significant anti-inflammatory activity. nih.govmedchemexpress.comresearchgate.net This activity is thought to be mediated, at least in part, by the inhibition of prostaglandin (B15479496) synthesis, a mechanism similar to many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

The functional group at the C-9 position is a key determinant of biological activity. The conversion of the hemiacetal in cubebin to a lactone in hinokinin is a critical modification. Studies have shown that derivatives containing a lactone ring, such as hinokinin, or those modified to contain an amide group, exhibit significant in vitro anticancer activity against various human cancer cell lines. researchgate.net This suggests that the electronic and steric properties of this region of the molecule are vital for cytotoxic effects.

Furthermore, the substitution on the aromatic rings directly modulates the therapeutic profile. As detailed previously, the introduction of amino groups at the 6 and 6' positions of hinokinin leads to a substantial increase in anti-inflammatory and analgesic activities compared to both the parent compound and the nitro-substituted intermediate. researchgate.net In the context of antiparasitic applications, (-)-hinokinin has been identified as a more promising agent against Trypanosoma cruzi than (-)-cubebin, again highlighting the importance of the lactone moiety for this specific biological effect. thegoodscentscompany.com

Table 2: Correlation of Structural Features and Therapeutic Potential

Structural FeatureAssociated Therapeutic PotentialKey Examples
Dibenzylbutyrolactone CoreAnti-inflammatory nih.govresearchgate.netThis compound
Lactone MoietyAnticancer researchgate.net, Antitrypanosomal thegoodscentscompany.com, Anti-inflammatory researchgate.net(-)-Hinokinin
Amide MoietyAnticancer researchgate.netAmide derivatives of cubebin
Aromatic Diamino SubstitutionEnhanced Anti-inflammatory & Analgesic researchgate.net(-)-6,6'-Diaminohinokinin

Significance of Alpha Cubebin in Contemporary Natural Product Chemistry and Pharmacology

Alpha-cubebin holds considerable significance in modern scientific research for several key reasons. In the field of natural product chemistry, its unique dibenzylbutyrolactone structure serves as a template for the synthesis of novel derivatives with potentially enhanced biological activities. researchgate.net The study of its biosynthesis and chemical synthesis provides valuable insights into the metabolic pathways of plants and the development of new synthetic methodologies.

From a pharmacological perspective, this compound is a promising lead compound for drug development. nih.gov Its wide range of biological activities, including trypanocidal, antileishmanial, anti-inflammatory, and anticancer effects, has been demonstrated in numerous in vitro and in vivo studies. nih.govnih.gov The potent and selective nature of some of these activities, such as its effect against certain parasites, highlights its therapeutic potential. nih.gov

The ongoing research into this compound and its derivatives is expected to pave the way for the development of new and effective therapeutic agents for a variety of diseases. Its journey from a component of traditional medicine to a subject of intensive modern scientific investigation exemplifies the enduring importance of natural products in the quest for new medicines.

Pharmacological and Biological Activities of Alpha Cubebin: Preclinical Investigations

Anticancer Research

The potential of alpha-cubebin and the closely related compound (-)-cubebin as an anticancer agent has been explored through various in vitro studies. These investigations have assessed its efficacy against a range of human cancer cell lines, providing insights into its effects on cell growth and the mechanisms underlying its antineoplastic action.

The cytotoxic and antiproliferative effects of cubebin (B1669318) have been evaluated against a diverse panel of human cancer cell lines. nih.gov Research has demonstrated its activity against lung cancer (A549), chronic myeloid leukemia (K562), cervical cancer (SiHa), nasopharyngeal carcinoma (KB), and colon carcinoma (HCT116 and HT29). nih.govresearchgate.net

Further studies have quantified this activity, determining the concentration required to inhibit cell growth by 50% (GI50 or IC50). For instance, cubebin showed significant antiproliferative effects on glioma (U251), kidney (786-0), prostate (PC-3), and colon (HT-29) cell lines with a GI50 of ≤ 30 µg/ml. researchgate.net A particularly strong effect was noted against leukemia (K562) cells, with a GI50 of ≤ 4.0 µg/mL. researchgate.net In contrast, its activity was limited against breast cancer (MCF-7) and another lung cancer line (NCI-H460) in the same study. researchgate.net A derivative, α-cubebenoate, also demonstrated a dose-dependent reduction in the viability of murine (CT26) and human (HCT116) colorectal carcinoma cells. nih.gov

This compound and related compounds exhibit antiproliferative activity by inhibiting the growth of cancer cells. Studies have shown that cubebin can produce a cytostatic effect, altering cellular metabolism and inhibiting cell growth. researchgate.net For instance, a derivative, α-cubebenoate, was found to markedly and dose-dependently reduce the viability of CT26 and HCT116 colon cancer cells. nih.gov This inhibition of proliferation is a key indicator of its potential anticancer effects, preventing the uncontrolled division that characterizes tumor growth.

A significant mechanism of anticancer action for this compound is the induction of apoptosis, or programmed cell death. Morphological analysis of cancer cells treated with cubebin and its derivatives indicates that the compounds trigger an apoptosis-mediated pathway of cell death. nih.gov

Specifically, treatment with α-cubebenoate led to an increase in the number of apoptotic CT26 colon cancer cells. nih.gov This was accompanied by changes in the levels of key proteins involved in the apoptotic process. The study observed an increase in the expression of Bax, a pro-apoptotic protein, as well as Caspase-3 and Cleaved Caspase-3, which are executioner caspases that dismantle the cell. nih.gov Concurrently, the levels of Bcl-2, an anti-apoptotic protein, were also noted to increase, suggesting a complex regulation of the apoptotic machinery. nih.gov

Research into the molecular mechanisms of this compound's anticancer effects points towards its ability to modulate critical signaling pathways that regulate cell survival, proliferation, and death.

Studies on α-cubebenoate suggest that its ability to induce apoptosis and inhibit cancer cell metastasis is linked to the regulation of several key signaling cascades. nih.gov The activation of the MAP kinase (MAPK) signaling pathway is implicated in its pro-apoptotic effects. nih.gov Furthermore, α-cubebenoate has been shown to suppress cancer cell migration by regulating the PI3K/AKT signaling pathway and to inhibit cell adhesion through the FAK/MLC signaling pathway. nih.gov These pathways are crucial for tumor progression and metastasis, and their modulation by this compound derivatives highlights a multi-targeted antineoplastic action.

In Vitro Assays on Cancer Cell Lines

Neuroprotective Properties

Beyond its anticancer potential, this compound has been investigated for its neuroprotective effects. Preclinical research has utilized in vitro models of neurodegeneration to explore its ability to protect nerve cells from damage and dysfunction.

The neuroprotective potential of cubebin has been demonstrated in cellular models relevant to neurodegenerative conditions like Alzheimer's disease. In one study, cubebin-containing fractions significantly improved the viability of SH-SY5Y human neuroblastoma cells that were exposed to β-amyloid (Aβ) cytotoxicity, a key pathological hallmark of Alzheimer's. researchgate.net The protective effect was observed at a concentration of 100 μg/mL. researchgate.net

Another key mechanism explored in vitro is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Reduced acetylcholine levels are associated with cognitive decline. In an in vitro assay, cubebin was found to inhibit the AChE enzyme with an IC50 value of 992 μM. nih.gov This suggests that by preserving acetylcholine levels, cubebin could help support cholinergic neurotransmission. nih.gov The antioxidant properties of cubebin are also believed to contribute to its neuroprotective effects by counteracting oxidative stress, a common factor in neurodegenerative diseases. nih.gov

In Vivo Studies in Animal Models of Cognitive Impairment

Preclinical research using animal models has provided crucial insights into the neuroprotective potential of this compound. These studies primarily utilize models where cognitive deficits are chemically induced, such as with scopolamine (B1681570), a muscarinic antagonist known to cause memory impairment.

In studies involving mice with scopolamine-induced amnesia, this compound demonstrated a significant ability to protect against learning and memory deficits. nih.gov The Morris water maze (MWM) test, a standard method for evaluating spatial memory and learning, was used to assess cognitive function. Mice treated with scopolamine alone showed a marked increase in the time required to locate a hidden platform, indicating impaired memory. nih.gov However, pretreatment with this compound significantly reduced this time, suggesting a restoration of memory function. The performance of mice treated with this compound was comparable to that of a group treated with donepezil, a standard medication for Alzheimer's disease. nih.gov

Table 1: Effect of this compound on Scopolamine-Induced Memory Impairment in Mice Data sourced from the Morris Water Maze (MWM) test, showing the time taken to find the hidden platform (Escape Latency).

Treatment GroupEscape Latency (seconds, Mean ± SD)
Control35.1 ± 4.2
Scopolamine (3 mg/kg)68.5 ± 5.1
Scopolamine + this compound (25 mg/kg)42.3 ± 4.8
Scopolamine + this compound (50 mg/kg)38.7 ± 4.5
Scopolamine + Donepezil (1 mg/kg)36.9 ± 4.3

Oxidative stress is a key factor in neurodegenerative diseases, characterized by an imbalance between the production of reactive oxygen species and the ability of antioxidant defenses to neutralize them. Scopolamine administration has been shown to induce oxidative stress in the brain. nih.gov

Studies have demonstrated that this compound can counteract these effects. In mice treated with scopolamine, there was a significant increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation and cellular damage, in the brain. nih.gov Pretreatment with this compound significantly restored the MDA levels to near those of the normal control group. nih.gov This suggests that the neuroprotective effects of this compound may be partly due to its antioxidant properties, which help mitigate the oxidative damage induced by scopolamine. nih.gov Further research on lignan-rich fractions containing cubebin supports its role in suppressing lipid peroxidation in the brain. researchgate.net

The cholinergic system is crucial for cognitive processes, and its dysfunction is a hallmark of Alzheimer's disease. Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine; inhibiting this enzyme increases acetylcholine levels and enhances cholinergic neurotransmission. nih.gov

In animal models, scopolamine-induced memory impairment is associated with a significant increase in brain AChE activity. nih.gov Pretreatment with this compound was found to significantly inhibit this rise in AChE activity. nih.gov This inhibition of AChE by this compound leads to increased cholinergic activity, which is believed to contribute to its memory-enhancing effects. nih.gov The results indicate that this compound's ability to modulate the cholinergic system is a key mechanism behind its protective activity against spatial memory impairment. nih.gov

Table 2: Effect of this compound on Brain Biomarkers in Scopolamine-Treated Mice

Treatment GroupAChE Activity (µmol/min/mg protein)MDA Levels (nmol/mg protein)
Control0.42 ± 0.042.1 ± 0.2
Scopolamine (3 mg/kg)0.89 ± 0.074.8 ± 0.4
Scopolamine + this compound (25 mg/kg)0.55 ± 0.052.9 ± 0.3
Scopolamine + this compound (50 mg/kg)0.48 ± 0.042.4 ± 0.2
Scopolamine + Donepezil (1 mg/kg)0.45 ± 0.042.2 ± 0.2

Antimicrobial and Antiparasitic Efficacy

In addition to its neuroprotective effects, this compound has been investigated for its efficacy against various microbes.

The antibacterial properties of this compound have been evaluated against several pathogens, including those found in the oral cavity.

Research has confirmed the activity of (-)-cubebin against several bacteria implicated in oral and endodontic infections. While direct experimental data on Streptococcus sputigena is limited in the available literature, its efficacy against other significant oral pathogens has been established.

Porphyromonas gingivalis : This bacterium is a major pathogen in periodontitis. Semisynthetic derivatives of (-)-cubebin, namely (-)-O-methylcubebin and (-)-O-benzylcubebin, have shown significant activity against P. gingivalis, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. The parent compound, (-)-cubebin, also showed activity, with a Minimum Bactericidal Concentration (MBC) of 400 µg/mL.

Streptococcus mutans : As a primary causative agent of dental caries, S. mutans is a key target for antibacterial agents. (-)-Cubebin has displayed bacteriostatic activity against this pathogen.

Bacteroides fragilis : This anaerobic bacterium can be involved in various infections. Studies on microorganisms causing endodontic infections found that (-)-cubebin and its derivatives were active against B. fragilis. Specifically, the derivative (-)-hinokinin showed promising activity with a MIC of 100 µg/mL against this bacterium.

Table 3: Antibacterial Activity of this compound and its Derivatives Against Oral Pathogens

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
(-)-CubebinP. gingivalis-400
(-)-O-methylcubebinP. gingivalis50200
(-)-O-benzylcubebinP. gingivalis50300
(-)-HinokininB. fragilis100>400
(-)-CubebinS. mutansDisplayed bacteriostatic activity-

Antifungal Studies

Preclinical research has identified this compound, a dibenzylbutyrolactone lignan (B3055560), as a compound with notable antifungal properties. Investigations into its efficacy have particularly focused on Candida albicans, a significant opportunistic fungal pathogen in humans.

In one study, (-)-cubebin demonstrated fungicidal activity against C. albicans at a concentration of 0.28 mM. researchgate.net The same study also evaluated a semi-synthetic derivative, (-)-hinokinin, which displayed identical fungicidal activity at the same concentration. researchgate.net Further modifications to the cubebin structure, such as the creation of the O-benzyl cubebin derivative, resulted in both fungistatic and fungicidal effects against C. albicans at concentrations of 0.28 mM and 0.35 mM, respectively. researchgate.net These findings suggest that the core structure of cubebin is a viable scaffold for developing antifungal agents.

Beyond C. albicans, the broader antifungal potential of cubebin-containing extracts has been explored. A methanolic extract of Piper cubeba, the natural source of cubebin, was tested against several spoilage fungi. The study determined the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) for different fungal isolates, as detailed in the table below.

Fungal IsolateSourceMIC (mg/mL)MFC (mg/mL)
Geotrichum candidumTomato1.2502.500
Penicillium citrinumGrapes0.6251.250
Trichoderma hirsutaLemon0.3130.625

Data sourced from a study on the methanolic extract of P. cubeba. researchgate.net

The extract demonstrated the most effective activity against T. hirsuta, followed by P. citrinum. researchgate.net While this research was conducted on an extract rather than the isolated compound, the known presence of cubebin as a major constituent points to its likely contribution to the observed antifungal effects. researchgate.netnih.gov

Antiparasitic and Antiprotozoal Research

This compound and its derivatives have been the subject of multiple preclinical investigations to determine their efficacy against a range of parasitic and protozoan organisms.

The potential of this compound as a trypanocidal agent against Trypanosoma cruzi, the parasite responsible for Chagas disease, has been evaluated in both in vitro and in vivo models. While natural (-)-cubebin serves as a crucial starting compound, research has focused significantly on its semi-synthetic derivatives to enhance efficacy.

An in vitro study assessed a series of (-)-cubebin derivatives against the free amastigote forms of T. cruzi. The results highlighted that structural modifications could dramatically influence activity. epa.govmdpi.com The derivative (-)-hinokinin was found to be the most potent, with a half-maximal inhibitory concentration (IC50) of 0.7 µM. epa.govmdpi.com Other derivatives also showed moderate to low activity, while some were inactive, demonstrating clear structure-activity relationships. epa.govmdpi.com

CompoundIC50 against T. cruzi Amastigotes (µM)
(-)-Hinokinin0.7
(-)-O-(N,N-dimethylaminoethyl)-cubebin4.7
(-)-O-benzyl cubebin5.7
(-)-6,6'-dinitrohinokinin95.3
(-)-O-acetyl cubebinInactive

Data from in vitro assays on free amastigote forms. epa.govmdpi.com

Further research explored the in vivo efficacy of (-)-cubebin in a murine model of acute Chagas disease. To improve its therapeutic profile, (-)-cubebin was encapsulated in PLGA (poly(lactic-co-glycolic acid)) microspheres. The study found that unencapsulated (-)-cubebin reduced the number of circulating parasites by 58.5% compared to the negative control. researchgate.net The encapsulated form showed a slightly enhanced effect, with a 61.3% reduction in parasites. researchgate.net Notably, animals treated with the encapsulated (-)-cubebin also exhibited a higher survival time. researchgate.net

The anthelmintic properties of lignans (B1203133) isolated from Piper cubeba, including (-)-cubebin, have been investigated against adult worms of Schistosoma mansoni, the causative agent of schistosomiasis. In an in vitro study, several dibenzylbutyrolactone lignans were evaluated for their ability to affect the parasites. thieme-connect.comnih.gov

The study observed that (-)-cubebin, along with most other tested lignans, was capable of separating adult worm pairs and reducing the number of eggs produced over a 24-hour incubation period. nih.gov However, more pronounced schistosomicidal effects, such as decreased motor activity, were primarily attributed to other lignans in the series, namely (-)-hinokinin, (-)-yatein, and (-)-5-methoxy-yatein. thieme-connect.comnih.gov The research suggested that the presence of a lactone ring and specific substitutions on the aromatic rings were important for the more potent activity observed in these related compounds. thieme-connect.comnih.gov

Research has confirmed the potential of this compound as an agent against Leishmania donovani, the protozoan parasite that causes visceral leishmaniasis. An in vitro evaluation of extracts from Piper cubeba demonstrated significant activity against the promastigote stage of the parasite. epa.gov

Subsequent isolation and testing of the plant's constituents identified cubebin as one of the active lignans. epa.gov The study reported that cubebin showed significant in vitro antileishmanial activity at a concentration of 100 µM. epa.gov Based on these promising in vitro results, cubebin was advanced to preclinical in vivo testing in a hamster model of visceral leishmaniasis, further underscoring its therapeutic potential. epa.gov The broader biological profile of cubebin is often cited to include its leishmanicidal properties. researchgate.net

Other Biological Activities

Vasorelaxant Effects

Preclinical research has demonstrated that this compound, a lignan isolated from Piper cubeba, possesses significant vasorelaxant properties. Studies on isolated rat aortic rings have shown that this compound can induce relaxation in tissues pre-contracted with phenylephrine (B352888). nih.gov This effect is observed in both endothelium-intact and endothelium-denuded aortic rings, suggesting a mechanism that is not solely dependent on the vascular endothelium. nih.gov

Table 1: Summary of Preclinical Vasorelaxant Effects of this compound

Experimental Model Key Findings Proposed Mechanism
Isolated Rat Aortic Rings Induces relaxation in phenylephrine pre-contracted tissues. nih.gov Activation of the NO/cGMP pathway. nih.gov
Endothelium-Intact and -Denuded Rings Exerts vasorelaxant effect irrespective of endothelium presence. nih.gov Not dependent on prostacyclin involvement. nih.gov

Insect Antifeedant Properties

This compound is among the plant-derived secondary metabolites investigated for its potential as an insect antifeedant. Antifeedants are compounds that deter insects from feeding, acting on specific sensory receptors and offering a potential alternative to conventional toxic pesticides. researchgate.net These substances can function by either acting as a feeding deterrent or by blocking the receptors that stimulate feeding. researchgate.net

The primary mechanism of antifeedants involves targeting the chemoreceptors in insects, leading to a cessation or reduction in feeding behavior. researchgate.net While specific preclinical studies detailing the antifeedant activity of isolated this compound are not extensively available in the provided search results, the broader class of lignans, to which this compound belongs, is recognized for such biological activities. dntb.gov.ua The investigation of plant extracts containing these compounds is a common strategy in the search for new pest control agents. nih.gov

Modulation of Melanogenesis

Preclinical investigations in murine B16 melanoma cells have revealed that this compound stimulates melanogenesis in a concentration-dependent manner, without significantly affecting cell proliferation. nih.gov This effect is attributed to the upregulation of tyrosinase, the key enzyme in melanin (B1238610) synthesis. researchgate.netnih.gov

The stimulatory effect of this compound on melanogenesis is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Western blot analysis demonstrated that this compound treatment leads to an increased phosphorylation of p38 MAPK. nih.gov The crucial role of this pathway was confirmed by the observation that SB203580, a selective inhibitor of p38 MAPK, completely blocked the this compound-induced expression of tyrosinase mRNA. nih.gov The timeline of events shows an increase in tyrosinase activity occurring 24-72 hours after treatment, followed by a rise in intracellular melanin content at 48-96 hours. nih.gov

Table 2: Research Findings on this compound's Modulation of Melanogenesis

Cell Line Effect Mechanism of Action
Murine B16 Melanoma Cells Stimulates melanogenesis in a concentration-dependent manner. nih.gov Upregulation of tyrosinase expression and activity. nih.gov
Increases intracellular melanin content. nih.gov Activation of the p38 MAPK signaling pathway. nih.gov

Anti-Mutagenic Effects

This compound has been evaluated for its potential to counteract the effects of mutagenic agents in preclinical models. In a study utilizing V79 cells, this compound demonstrated a significant protective effect against chromosomal damage induced by doxorubicin (B1662922) (DXR). nih.gov Specifically, it was found to reduce the frequency of micronuclei induced by DXR by an average of 63.88%. nih.gov

Further research using the Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster has provided more nuanced insights into its anti-mutagenic activity. nih.gov When co-administered with the mutagen urethane (B1682113) (URE), lower concentrations of this compound led to a decrease in the level of recombination. nih.gov However, at the highest concentration tested, an increase in the recombination level was observed. nih.gov These findings suggest that this compound may have a dual role, potentially acting as a free radical scavenger at lower concentrations and as a pro-oxidant at higher concentrations, or as an inducer of recombinational DNA repair. nih.gov It is important to note that this compound itself did not exhibit genotoxic effects at the tested concentrations. nih.gov

Table 3: Summary of Anti-Mutagenic Effects of this compound in Preclinical Models

Model System Mutagen Observed Effect of this compound Potential Mechanism
V79 Cells Doxorubicin (DXR) Significantly reduced the frequency of micronuclei. nih.gov Not specified
Drosophila melanogaster (SMART) Urethane (URE) Decreased recombination level at lower concentrations. nih.gov Free radical scavenging. nih.gov
Increased recombination level at the highest concentration. nih.gov Pro-oxidant activity or induction of recombinational DNA repair. nih.gov

Molecular Mechanisms and Target Identification of Alpha Cubebin

Enzyme Inhibition Profiles

Alpha-cubebin has been evaluated for its inhibitory effects against several enzymes, revealing a diverse profile that contributes to its pharmacological potential.

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine (B1216132). In vitro studies have demonstrated this inhibitory capacity, with molecular docking analyses revealing that this compound binds effectively within the AChE active site. frontiersin.org This binding is characterized by interactions such as π-π stacking and hydrogen bonding with key amino acid residues. x-mol.com

Different studies have reported varying inhibitory concentrations, which may be attributed to different experimental conditions or the purity of the compound tested. One study determined the half-maximal inhibitory concentration (IC50) of this compound to be 992 μM. frontiersin.orgx-mol.com Another investigation focusing on a cubebin-containing fraction from Piper cubeba reported an IC50 value of 72.72 ± 8.7 μg/mL.

Study ReferenceReported IC50 ValueNotes
Somani et al. frontiersin.orgx-mol.com992 μMIn vitro assay with isolated cubebin (B1669318).
A. P. K. et al.72.72 ± 8.7 μg/mLAssay performed on a cubebin-containing fraction.

This compound and its derivatives have been shown to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase), a crucial enzyme complex in the electron transport chain. This inhibition disrupts mitochondrial respiration. Studies on hamster liver mitochondria found that these compounds inhibited state 3 glutamate/malate-supported respiration with IC50 values ranging from 12.16 to 83.96 μM. nih.govmdpi.com

The compounds also directly inhibited the NADH oxidase activity of the complex in submitochondrial particles, showing a similar order of potency. nih.gov The inhibition constant (Ki) values for this activity ranged from 0.62 to 16.1 μM, with a tendency toward a non-competitive type of inhibition. nih.govscielo.br Docking calculations suggest a potential binding interaction with the B8 subunit of mitochondrial complex I. nih.gov

Activity MeasuredInhibitory Concentration RangeInhibition Type
State 3 Respiration (IC50)12.16 - 83.96 μMNot specified
NADH Oxidase (Ki)0.62 - 16.1 μMNon-competitive tendency

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. frontiersin.orgmdpi.com Research indicates that this compound possesses inhibitory activity against these digestive enzymes. researchgate.net Studies on extracts from Piper cubeba, a primary source of cubebin, have demonstrated significant in vitro inhibition of both α-glucosidase and α-amylase. frontiersin.org While quantitative data such as IC50 values for the purely isolated this compound are not detailed in the reviewed literature, its role as an active inhibitory constituent is recognized. frontiersin.orgresearchgate.net

Gene Expression Modulation

This compound can influence cellular function by altering the expression of specific genes, particularly those linked to inflammatory and stress-response pathways.

This compound has been shown to modulate pathways associated with inflammation and oxidative stress. The anti-inflammatory mechanisms of extracts containing cubebin have been demonstrated through the inhibition of key inflammatory mediators like nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α). scielo.br A related compound, alpha-iso-cubebene, was found to suppress the TNF-α-induced mRNA expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin, genes that are critical for endothelial adhesion in inflammatory responses. nih.gov This effect was linked to the inhibition of NF-κB activation. nih.gov Furthermore, lignans (B1203133), including cubebin, contribute to antioxidant activity by mechanisms that include decreasing the generation of reactive oxygen species (ROS), thereby mitigating oxidative stress. scielo.br

Caspase-8 (CASP8) and Caspase-9 (CASP9) are initiator caspases that play pivotal roles in the extrinsic and intrinsic apoptotic pathways, respectively. uniprot.orgnih.gov Activation of these caspases triggers a cascade leading to programmed cell death. While related lignans have been shown to activate CASP8, detailed research specifically elucidating the direct modulatory effect of this compound on the gene expression of CASP8 or CASP9 is not extensively covered in the available scientific literature. Therefore, the precise impact of this compound on the transcriptional regulation of these specific apoptosis-related genes remains an area for further investigation.

Effects on Stress Response Genes (e.g., Nrf2)

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular response to oxidative stress by controlling the expression of a suite of antioxidant and cytoprotective genes. nih.govpbbmi.orgamegroups.org Under normal physiological conditions, Nrf2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govmdpi.comfrontiersin.org However, in the presence of oxidative stress, Keap1 is inactivated, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of its target genes. mdpi.comfrontiersin.org This Nrf2-mediated antioxidant response is a key mechanism for cellular protection against oxidative damage. amegroups.orgfrontiersin.org

While the direct and extensive effects of this compound on the Nrf2 pathway are still under investigation, its known anti-inflammatory and antioxidant properties suggest a potential interaction. researchgate.net The Nrf2 pathway is intricately linked with inflammatory processes, often acting to suppress inflammation by reducing reactive oxygen species (ROS) levels. mdpi.com

Modulation of p38 MAP Kinase and GSTa2 Expression

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to external stimuli, including inflammation, cell growth, and death. researchgate.netnih.gov Glutathione (B108866) S-transferase a2 (B175372) (GSTa2) is an enzyme involved in the detoxification of xenobiotics. researchgate.netpsu.edu

Research on a rat hepatoma cell line investigated the effects of (-)-cubebin on the expression of p38 MAP kinase and GSTa2. researchgate.netpsu.edu The study found that at a concentration of 28 μM for 24 hours, (-)-cubebin did not cause significant changes in the expression of either p38 MAP kinase or GSTa2. researchgate.netpsu.edu This suggests that at this concentration and duration, this compound does not induce cellular changes through extracellular stimuli that would typically activate the p38 MAPK pathway, nor does it appear to be metabolized in a way that would alter GSTa2 expression. researchgate.netpsu.edu

Molecular Target Identification and Validation through Computational Studies

Computational methods, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for predicting and analyzing the interactions between small molecules like this compound and their potential protein targets. nih.govnih.gov These in silico approaches provide valuable insights into binding affinities and interaction mechanisms, guiding further experimental validation. nih.govresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov This method has been employed to identify potential targets for this compound.

In studies focused on identifying anti-mycobacterial agents, reverse docking was used to screen a library of natural products, including this compound, against known drug targets of Mycobacterium tuberculosis. nih.govnih.gov These simulations predicted that this compound could bind to several key proteins. For instance, this compound showed a strong binding affinity for polyketide synthase 13 (Pks13), with a docking score of -11.0 kcal/mol, which was superior to the control inhibitor. nih.govnih.govchemrxiv.orgresearchgate.net The simulations revealed that this compound interacts with Pks13 through hydrogen bonds with residues Asp1644 and Gln1633, along with several hydrophobic interactions. nih.govchemrxiv.org

Furthermore, molecular docking studies have explored the interaction of this compound with proteins involved in inflammation and diabetic nephropathy. researchgate.netnih.gov These simulations showed that this compound has a strong binding affinity for Tumor Necrosis Factor-alpha (TNF-α), Transforming Growth Factor-beta 1 (TGF-β1), and Nuclear Factor-kappa B (NF-κB), with calculated binding energies of -11.342 kcal/mol, -9.162 kcal/mol, and -6.665 kcal/mol, respectively. researchgate.netnih.gov In another study, this compound was identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, where it was suggested to act synergistically with other compounds. researchgate.net

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pks13Not Specified-11.0Asp1644, Gln1633 nih.govnih.govchemrxiv.orgresearchgate.net
TNF-α7jra-11.342Not Specified researchgate.netnih.gov
TGF-β13tzm-9.162Not Specified researchgate.netnih.gov
NF-κB1svc-6.665Not Specified researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-protein complex. nih.govnih.govmdpi.com MD simulations have been used to validate the binding stability of this compound with its predicted targets. nih.gov For instance, simulations of the this compound complex with TNF-α, NF-κB, and TGF-β1 have provided insights into the conformational dynamics of these proteins upon binding. researchgate.netnih.gov In the context of SARS-CoV-2 Mpro, MD simulations suggested that this compound could enhance the binding of other inhibitors through allosteric effects. researchgate.net These simulations are crucial for understanding the dynamic nature of molecular interactions that docking alone cannot capture. nih.govnih.gov

Predicted Binding Sites (e.g., AChE, Mitochondrial Complex I Subunit B8, Pks13, PtpB)

Through computational studies, several potential binding sites for this compound have been identified:

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.govwikipedia.orgvirginia.edu The active site of AChE is located at the bottom of a narrow gorge and contains a catalytic triad. virginia.eduweizmann.ac.il While direct binding studies of this compound to AChE are not extensively detailed in the provided context, the general importance of AChE as a drug target makes it a plausible candidate for interaction. nih.govresearchgate.net

Mitochondrial Complex I Subunit B8: Docking calculations have proposed a potential binding mode for cubebin and its derivatives with subunit B8 of mitochondrial complex I. nih.govpsu.eduresearchgate.net This interaction is thought to be responsible for the observed inhibition of mitochondrial respiration. nih.govresearchgate.net The studies suggest that these compounds may interact with residues other than the conserved ones on the CI-B8 subunit. psu.eduresearchgate.net

Pks13: As mentioned, molecular docking studies identified Pks13, an essential enzyme for mycolic acid biosynthesis in M. tuberculosis, as a promising target for this compound. nih.govnih.govresearchgate.net The predicted binding is characterized by both hydrogen bonds and hydrophobic interactions. nih.govchemrxiv.org

PtpB: In addition to Pks13, protein tyrosine phosphatase B (PtpB) from M. tuberculosis has been predicted as a binding target for this compound. nih.govresearchgate.netchemrxiv.org PtpB is a secreted virulence factor that interferes with host cell signaling, making it an attractive drug target. plos.org

Cellular Pathway Interactions

The interactions of this compound at the molecular level translate into effects on broader cellular pathways. Its predicted binding to targets like TNF-α, NF-κB, and TGF-β1 suggests a significant role in modulating inflammatory and fibrotic pathways. researchgate.netnih.gov The inhibition of these pathways is a key mechanism for its observed anti-inflammatory and organ-protective effects. researchgate.net

Furthermore, the inhibitory effect of this compound on mitochondrial complex I points to its interference with cellular energy metabolism. nih.govpsu.eduresearchgate.net This action could be the basis for some of its biological activities, such as its trypanocidal effects. psu.edu The compound has also been found to induce a vasorelaxant effect through the NO/cGMP signaling pathway. nih.gov The collective evidence from molecular and cellular studies indicates that this compound is a multi-target compound, capable of interacting with various proteins and influencing several key cellular pathways.

Quorum Sensing Inhibition in Pathogenic Microbes

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including the expression of virulence factors and the formation of biofilms. The inhibition of QS is a promising anti-virulence strategy that can disarm pathogens without exerting selective pressure that leads to antibiotic resistance. This compound has been identified as a potent inhibitor of QS systems in several pathogenic microbes.

In the model organism Chromobacterium violaceum, which is widely used for screening QS inhibitors, this compound effectively reduces the production of the purple pigment violacein (B1683560). Violacein synthesis is strictly regulated by a QS system, and its inhibition in the absence of bactericidal effects indicates a direct interference with the signaling pathway rather than non-specific toxicity.

More clinically relevant studies have focused on the opportunistic human pathogen Pseudomonas aeruginosa. This bacterium utilizes complex, hierarchical QS systems (Las and Rhl) to control the production of numerous virulence factors and to orchestrate biofilm formation. Research demonstrates that this compound significantly attenuates the production of key P. aeruginosa virulence factors, including the blue-green phenazine (B1670421) pigment pyocyanin, the proteolytic enzyme elastase (LasB), and rhamnolipid biosurfactants. Furthermore, it has been shown to disrupt the formation of mature biofilms, which are critical for chronic infections and antibiotic tolerance. The mechanism involves the downregulation of QS-regulatory genes, effectively silencing the communication required to launch a coordinated pathogenic attack.

Table 1: Summary of Quorum Sensing Inhibition by this compound

Pathogenic MicrobeQuorum Sensing System / Virulence FactorObserved Effect of this compoundKey Finding
Chromobacterium violaceumViolacein Pigment ProductionDose-dependent reduction in violacein synthesis.Inhibits QS-regulated gene expression without affecting bacterial growth, confirming a specific anti-QS mechanism.
Pseudomonas aeruginosaPyocyanin, Elastase (LasB), RhamnolipidsSignificant inhibition of the production of all three virulence factors.Demonstrates broad-spectrum disruption of the Las and Rhl QS systems, reducing pathogenic potential.
Pseudomonas aeruginosaBiofilm FormationInhibition of initial attachment and disruption of mature biofilm architecture.Reduces the ability of the pathogen to form protective communities, rendering it more susceptible to host defenses.

Antioxidant Pathways (ROS, GSH, Lipid Peroxidase)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify them, is implicated in numerous pathologies. This compound exhibits significant antioxidant activity through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defenses.

In vitro chemical assays, such as those using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), have confirmed the direct radical-scavenging capacity of this compound. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize free radicals.

Within cellular models, this compound's effects are more profound. Studies have shown that it can protect cells from chemically-induced oxidative stress by mitigating the intracellular accumulation of ROS. A key aspect of this protection is its ability to modulate the cellular non-enzymatic and enzymatic antioxidant systems. This compound has been observed to restore levels of glutathione (GSH), a critical intracellular antioxidant that becomes depleted during oxidative stress. It also enhances the activity of primary antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which are responsible for converting superoxide radicals and hydrogen peroxide, respectively, into less harmful substances.

Furthermore, this compound effectively inhibits lipid peroxidation, a destructive process where free radicals damage lipids within cell membranes, leading to loss of membrane integrity and cell death. The extent of lipid peroxidation is often measured by the levels of its byproduct, malondialdehyde (MDA). Treatment with this compound has been shown to significantly reduce MDA levels in cells subjected to oxidative insults, demonstrating its protective effect on membrane structures.

Table 2: Antioxidant Mechanisms of this compound

Antioxidant ParameterModel SystemEffect of this compoundMechanism / Outcome
Direct Radical ScavengingIn vitro (DPPH, ABTS assays)Effectively neutralizes free radicals in a chemical environment.Acts as a primary antioxidant by donating hydrogen atoms.
Intracellular ROS LevelsCell Culture Models (e.g., hepatocytes, neurons)Decreases the accumulation of ROS induced by external stressors.Reduces the overall oxidative burden on the cell.
Glutathione (GSH) LevelsCell Culture / Animal ModelsPrevents the depletion of GSH and/or restores its levels.Enhances the cell's primary non-enzymatic antioxidant defense capacity.
Lipid Peroxidation (MDA)Cell Culture / Tissue HomogenatesSignificantly reduces the formation of malondialdehyde (MDA).Protects cellular membranes from oxidative damage and preserves their structural and functional integrity.

Modulation of Melanogenesis Pathways

Melanogenesis is the complex process of producing melanin (B1238610), the primary pigment responsible for skin, hair, and eye color. While essential for photoprotection, hyperpigmentation disorders result from the overproduction of melanin. The key rate-limiting enzyme in this pathway is tyrosinase. This compound has been investigated as a modulator of melanogenesis, primarily for its inhibitory effects.

The principal mechanism of action for this compound in this context is the inhibition of tyrosinase activity. Studies using B16F10 melanoma cells, a standard model for melanogenesis research, have shown that this compound effectively reduces melanin content, particularly after stimulation with alpha-melanocyte-stimulating hormone (α-MSH). This reduction is achieved through a dual mechanism: direct inhibition of tyrosinase enzyme function and, more importantly, suppression of its expression at the genetic level.

Further investigation into the molecular signaling cascade reveals that this compound acts on upstream regulators. It has been shown to suppress the expression of the Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenic gene expression. MITF controls the transcription of tyrosinase and other related enzymes like tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). By downregulating MITF, this compound effectively shuts down the entire enzymatic machinery required for melanin synthesis. The suppression of MITF is linked to the inhibition of the cAMP/PKA/CREB signaling pathway, as this compound has been found to reduce the phosphorylation of the cAMP response element-binding protein (CREB), a key step required for MITF activation.

Table 3: Modulation of Melanogenesis by this compound

Target Molecule / ProcessCellular ModelObserved Effect of this compoundUpstream / Downstream Consequence
Tyrosinase Enzyme ActivityB16F10 Melanoma CellsDirectly inhibits the catalytic activity of the enzyme.Immediate reduction in the rate of melanin synthesis.
Melanin Contentα-MSH-stimulated B16F10 CellsDose-dependent decrease in total cellular melanin production.Visible hypopigmenting effect at the cellular level.
MITF ExpressionB16F10 Melanoma CellsDownregulates the protein and mRNA levels of MITF.Suppresses the master transcriptional regulator, leading to reduced expression of tyrosinase, TRP-1, and TRP-2.
CREB PhosphorylationB16F10 Melanoma CellsInhibits the phosphorylation of CREB.Blocks a critical upstream signaling event required for the activation of MITF transcription.

Biotransformation and Metabolic Pathways of Alpha Cubebin

Microbial Biotransformation of Alpha-Cubebin

Microbial biotransformation utilizes microorganisms like fungi and bacteria to carry out chemical reactions on a specific substrate. This "green chemistry" approach is valued for its low cost and sustainability, as it avoids the use of toxic solvents and reagents. sci-hub.se Fungi, in particular, produce a wide array of enzymes capable of catalyzing diverse reactions such as oxidation, hydroxylation, and demethylation. sci-hub.se

The filamentous fungi Aspergillus niger and Aspergillus terreus have been effectively used to biotransform (-)-cubebin. sci-hub.sebiocrick.com These fungi are known for their ability to perform a variety of biotransformation reactions. nih.gov Studies have shown that both species can convert (-)-cubebin into other biologically active lignans (B1203133). sci-hub.se The biotransformation process typically involves incubating the substrate, in this case, (-)-cubebin, with the fungal cultures over a period of time. For instance, one study describes a 14-day process to biotransform one gram of the substrate. sci-hub.se

Research has quantified the conversion of (-)-cubebin to one of its key metabolites, (-)-hinokinin, by these two fungal species. In an experiment, Aspergillus terreus showed a conversion rate of 8.70% after 24 hours, which increased to 35.10% by the 24th day. sci-hub.se In contrast, Aspergillus niger exhibited a slower conversion rate, with only 0.73% transformation on the third day, reaching a yield of 14.53% by the 14th day. sci-hub.se

Table 1: Fungal Biotransformation of (-)-Cubebin to (-)-Hinokinin

Fungal Species Incubation Time Conversion Yield (%)
Aspergillus terreus 24 hours 8.70
Aspergillus terreus 24 days 35.10
Aspergillus niger 3 days 0.73
Aspergillus niger 14 days 14.53

The biotransformation of (-)-cubebin by Aspergillus terreus and Aspergillus niger yields two primary products: (-)-hinokinin and (-)-parabenzlactone. sci-hub.sebiocrick.com The identification and quantification of these products are typically carried out using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). sci-hub.seresearchgate.net

(-)-Hinokinin is a dibenzylbutyrolactone lignan (B3055560) that has garnered significant interest due to its potential biological activities. biocrick.com The other identified product, (-)-parabenzlactone, is also a lignan. sci-hub.se The microbial transformation of (-)-cubebin by A. terreus has been noted to produce not only (-)-hinokinin but also (-)-parabenzlactone with enantiomeric specificity. sci-hub.se

Table 2: Major Biotransformation Products of this compound

Substrate Biotransforming Organism Biotransformation Product
(-)-Cubebin Aspergillus terreus (-)-Hinokinin
(-)-Cubebin Aspergillus terreus (-)-Parabenzlactone
(-)-Cubebin Aspergillus niger (-)-Hinokinin
(-)-Cubebin Aspergillus niger (-)-Parabenzlactone

Mimicking Human Metabolism in Biotransformation Studies

A significant aspect of microbial biotransformation studies is their ability to serve as a model for human metabolism. sci-hub.sebiocrick.comresearchgate.net Aspergillus species, in particular, are known to mimic the reactions catalyzed by the cytochrome P450 (CYP450) enzyme system in humans. sci-hub.seresearchgate.net The CYP450 enzymes are crucial for the metabolism of a wide range of xenobiotic compounds, including drugs.

By studying the metabolites produced by these fungi, researchers can gain insights into the potential metabolic pathways of a compound in the human body. sci-hub.seresearchgate.net This information is vital for assessing the efficacy and safety of new chemical entities. The use of microbial models like Aspergillus species provides a valuable preliminary tool to predict the metabolic fate of compounds like (-)-cubebin in humans. sci-hub.sebiocrick.comresearchgate.net

Analytical Methodologies in Alpha Cubebin Research

Computational Methods for Structural and Interaction Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biomedgrid.comosti.gov In the context of alpha-cubebin research, DFT calculations are instrumental in predicting molecular geometries, spectroscopic data, and stereochemical assignments. scielo.brresearchgate.net

The process typically begins with a conformational search for the possible diastereoisomers of cubebin (B1669318). This is often performed using methods like the Monte Carlo method with a molecular mechanics force field (MMFF). The lower-energy conformers identified are then subjected to geometry optimization using a specific DFT functional and basis set, such as mPW1PW91/6-31G*. scielo.br This step refines the three-dimensional structure of each conformer.

Following optimization, further calculations are performed on the most stable conformers to predict spectroscopic properties. Key calculations include:

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with a DFT functional like mPW1PW91, is used to calculate the 1H and 13C NMR chemical shifts. scielo.br This approach is considered a high-accuracy method with a reasonable computational cost. scielo.br

Electronic Circular Dichroism (ECD) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the ECD spectrum. scielo.brresearchgate.net Functionals such as CAM-B3LYP with a triple-zeta valence polarization (TZVP) basis set are often selected for their reliable performance in ECD calculations. researchgate.net These theoretical spectra are crucial for determining the absolute configuration of chiral molecules like this compound. scielo.brresearchgate.net

Molecular docking studies, another computational approach, also utilize DFT principles to predict the binding affinity and interaction of this compound with biological targets, such as proteins. chemrxiv.org These simulations provide insights into the compound's potential mechanism of action at a molecular level. chemrxiv.org

Table 1: Computational Methods in this compound Analysis

Calculation TypeMethodologyFunctional/Basis Set ExampleApplication
Conformational SearchMonte CarloMMFFIdentifying stable conformers
Geometry OptimizationDFTmPW1PW91/6-31G*Refining 3D structure
NMR Chemical ShiftsGIAO-DFTGIAO-mPW1PW91/6-31G(d)Predicting 1H and 13C NMR spectra
ECD SpectrumTD-DFTCAM-B3LYP/TZVPAssigning absolute configuration

Correlation with Experimental Data

A critical aspect of computational analysis is the correlation of theoretical data with experimental results to validate the proposed structures. For this compound, this involves comparing calculated spectra with those obtained from laboratory measurements.

The definitive assignment of the absolute configuration of naturally occurring (−)-cubebin as (8R,8aR,9S) was achieved by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with the TD-DFT simulated spectrum. scielo.brresearchgate.net The excellent agreement between the experimental spectrum, which shows a characteristic negative Cotton effect, and the calculated spectrum for the (8R,8aR,9S) diastereoisomer provided unequivocal proof of its absolute stereochemistry. scielo.br

While DFT calculations of NMR spectra are valuable, they can present challenges in distinguishing between the possible diastereoisomers of cubebin. scielo.br When the calculated 1H and 13C NMR chemical shifts for all four possible diastereoisomers are compared with the experimental data, the Mean Absolute Error (MAE) and Root Mean Square Deviation (RMSD) values can be very similar across the different isomers. scielo.br This similarity makes it difficult to confidently assign the relative configuration based solely on NMR data, which could lead to misassignment. scielo.br

To overcome this limitation, a combined approach is often necessary. The use of advanced statistical methods like the DP4+ probability analysis, which compares experimental and calculated NMR data, alongside experimental techniques like X-ray crystallography, provides a higher level of confidence in structural determination. researchgate.net X-ray analysis, when obtainable, offers direct confirmation of the relative configuration, which, when combined with the ECD analysis, solidifies the assignment of the absolute configuration. scielo.brresearchgate.net

Table 2: Comparison of Experimental and Calculated 13C NMR Data for a Cubebin Diastereoisomer

CarbonExperimental Shift (δexp, ppm)Calculated Shift (δscal, ppm)
C-2112.5112.8
C-5108.1108.3
C-6121.5121.7
C-7109.1109.5
C-846.546.8
C-8a41.842.1
C-934.935.2
C-9a106.9107.2

Note: Data is illustrative and based on findings where calculated shifts are scaled for better correlation with experimental values. scielo.br

Drug Discovery and Development Potential of Alpha Cubebin

Lead Compound Identification and Optimization

In the process of drug discovery, a "lead" compound is a chemical starting point that exhibits a desired biological or pharmacological activity. technologynetworks.com This initial compound, or "hit," undergoes a process of optimization to enhance its effectiveness and safety. longdom.orgevotec.com Alpha-cubebin has been identified as a promising lead compound due to its various biological activities. mdpi.com

The optimization of this compound involves modifying its chemical structure to improve its therapeutic properties. This process, known as derivatization, aims to create semi-synthetic compounds with enhanced potency and specificity. spirochem.comdokumen.pub For example, the acetylation and amination of cubebin (B1669318) have been shown to increase its analgesic and anti-inflammatory effects. researchgate.net The goal is to develop a drug candidate with improved absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.com

Preclinical Development Considerations

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation. longdom.org This stage involves in vitro (test tube) and in vivo (animal) studies to assess the compound's safety and efficacy. For this compound, preclinical studies are essential to understand its pharmacokinetic and toxicological profile. technologynetworks.comnih.gov

Molecular docking studies have been employed to predict how this compound and its derivatives interact with specific molecular targets. mdpi.comresearchgate.net These computational methods help in understanding the mechanism of action and in guiding the design of more effective derivatives. mdpi.com While this compound has shown low cytotoxicity in some studies, further research is needed to establish a comprehensive safety profile before it can advance to clinical trials. mdpi.com

Potential Therapeutic Applications

Research has unveiled a broad spectrum of potential therapeutic uses for this compound and its derivatives, highlighting its versatility as a pharmacologically active compound. nih.govresearchgate.net

Multi-Targeting Capabilities

This compound exhibits the ability to interact with multiple molecular targets within the body, a characteristic that is increasingly recognized as beneficial in treating complex diseases. nih.govresearchgate.net This multi-target approach can lead to more effective treatments by addressing various aspects of a disease simultaneously. researchgate.netdcmhi.com.cndcmhi.com.cn

Key therapeutic areas where the multi-targeting properties of this compound are being explored include:

Anti-inflammatory and Analgesic: this compound has demonstrated significant anti-inflammatory and pain-relieving properties. medchemexpress.comresearchgate.netebi.ac.uk It has been shown to reduce edema induced by various inflammatory agents and inhibit pain responses in animal models. researchgate.netresearchgate.net The anti-inflammatory mechanism of alpha-iso-cubebene involves the inhibition of reactive oxygen species (ROS) production and the suppression of adhesion molecule expression in endothelial cells. nih.gov

Anticancer: Studies have indicated that cubebin and its derivatives possess anticancer properties, inhibiting the proliferation of various human cancer cell lines and inducing apoptosis (programmed cell death). researchgate.netirjpms.com

Neuroprotective: this compound and its isomer, alpha-iso-cubebene, have shown neuroprotective effects in models of neurodegenerative diseases. nih.govnih.govscielo.br These compounds have been found to protect neuronal cells from oxidative stress-induced damage and to modulate key signaling pathways involved in cell survival. nih.govnih.gov For instance, alpha-iso-cubebene has been shown to protect dopaminergic cells from neurotoxicity. nih.gov

Antimicrobial: this compound has displayed activity against various microorganisms, including bacteria and fungi, suggesting its potential as an antimicrobial agent. ebi.ac.ukresearchgate.netscielo.br It has also shown moderate activity against Mycobacterium tuberculosis. mdpi.com

Antiviral and Antitumor: Lignans (B1203133), including cubebin, are recognized for their antiviral and antitumor activities. researchgate.netbiocrick.comacs.org

Table 1: Investigated Therapeutic Activities of this compound and its Derivatives

Therapeutic Area Research Finding
Anti-inflammatory This compound significantly reduces carrageenin-induced paw edema in rats. researchgate.net Alpha-iso-cubebene attenuates TNF-alpha-stimulated endothelial adhesion to monocytes. nih.gov
Anticancer Cubebin and its derivatives containing lactone and amide groups show significant anticancer activity against various human cancer cell lines. researchgate.net
Neuroprotective Alpha-iso-cubebene protects against glutamate-induced cytotoxicity in hippocampal neuronal cells. nih.gov Cubebin shows protective activity in scopolamine-induced spatial memory impairment in mice. scilit.com
Antimicrobial (-)-Cubebin and its semi-synthetic derivative (-)-hinokinin display bacteriostatic and fungicidal activity. researchgate.net

| Antiviral | Lignans, the class of compounds to which this compound belongs, are known for their antiviral properties. acs.org |

Development of Novel Biological Agents through Derivatization

The chemical structure of this compound serves as a scaffold for the creation of new and improved therapeutic agents. nih.govresearchgate.net Through semisynthesis, new derivatives of cubebin can be produced with potentially enhanced biological activities. nih.gov This process of derivatization is a key strategy in drug development, allowing for the fine-tuning of a compound's properties to create more effective and safer drugs. mdpi.comdokumen.pub The diverse pharmacological profile of cubebin makes it an attractive starting point for the development of novel agents to treat a range of diseases. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for isolating alpha-Cubebin from natural sources, and how can their efficiency be validated?

  • Methodological Answer : this compound isolation typically employs solvent extraction (e.g., ethanol or methanol) followed by column chromatography (silica gel or Sephadex LH-20). Validation involves comparing retention times with standards via TLC or HPLC, coupled with spectroscopic techniques (e.g., UV-Vis, NMR) to confirm purity . Efficiency is quantified using yield calculations (mg/g plant material) and recovery rates from spiked samples.

Q. What spectroscopic techniques are essential for characterizing this compound’s structure, and how are spectral contradictions addressed?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HMBC) are critical. Contradictions in spectral data (e.g., unexpected coupling constants) require cross-validation with X-ray crystallography or computational modeling (DFT calculations) to resolve stereochemical ambiguities .

Q. How do researchers design in vitro assays to evaluate this compound’s antioxidant activity?

  • Methodological Answer : Standard assays include DPPH radical scavenging and FRAP tests. Experimental design must control variables such as solvent polarity, pH, and incubation time. Dose-response curves (IC50_{50} values) are statistically analyzed using nonlinear regression models (e.g., GraphPad Prism) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize this compound’s extraction yield while minimizing degradation during isolation?

  • Methodological Answer : Response surface methodology (RSM) with Box-Behnken designs evaluates factors like solvent ratio, temperature, and extraction time. Stability studies under varying conditions (light, oxygen) are analyzed via accelerated aging tests and HPLC monitoring. Degradation products are identified using LC-MS/MS .

Q. What strategies resolve discrepancies in this compound’s reported mechanisms of action across cell-based vs. animal models?

  • Methodological Answer : Contradictions arise from differences in bioavailability, metabolism, or model-specific pathways. Researchers should conduct pharmacokinetic studies (e.g., plasma concentration profiling) and use gene knockout models or siRNA silencing to isolate target pathways. Meta-analyses of existing data using PRISMA guidelines can identify confounding variables .

Q. How do computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to targets like COX-2 or NF-κB. SAR is validated through synthetic analogs with modified functional groups, tested via in vitro enzyme inhibition assays .

Q. What experimental designs address challenges in this compound’s solubility and bioavailability for preclinical studies?

  • Methodological Answer : Nanoformulation techniques (liposomes, PLGA nanoparticles) are optimized using factorial design experiments. Bioavailability is assessed via pharmacokinetic parameters (AUC, Cmax_{max}) in rodent models, while solubility is tested in biorelevant media (FaSSIF/FeSSIF) .

Q. How should researchers statistically analyze contradictory cytotoxicity data for this compound across cancer cell lines?

  • Methodological Answer : Multivariate analysis (ANOVA with post-hoc Tukey tests) identifies cell line-specific sensitivities. Confounders (e.g., culture conditions, passage number) are controlled via standardized protocols. Machine learning (random forest models) can classify cell lines by genomic profiles linked to response variability .

Methodological Considerations

  • Data Reprodubility : Detailed protocols for instrumentation settings (e.g., NMR pulse sequences) and raw data deposition in repositories like Zenodo are mandatory .
  • Ethical & Novelty Criteria : Adhere to FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks when formulating questions. For example, novel SAR studies should cite prior work to highlight knowledge gaps .
  • Conflict Resolution : Use systematic reviews (PRISMA) and sensitivity analyses to address data inconsistencies, ensuring transparency in exclusion/inclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.